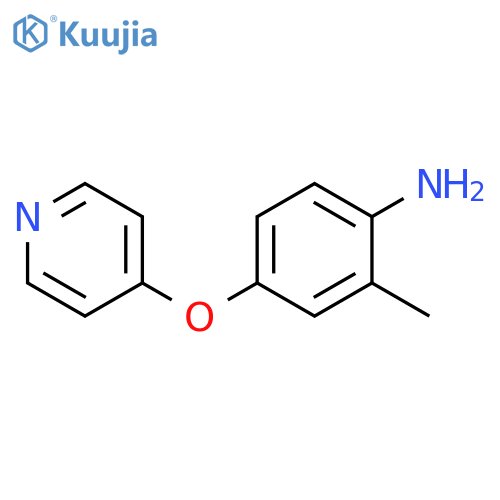

Cas no 1099611-74-1 (2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE)

2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 2-methyl-4-(4-pyridinyloxy)-

- 2-methyl-4-(pyridin-4-yloxy)aniline

- 2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE

-

- インチ: 1S/C12H12N2O/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10/h2-8H,13H2,1H3

- InChIKey: NSHZGORUSBOLRR-UHFFFAOYSA-N

- ほほえんだ: C1(N)=CC=C(OC2C=CN=CC=2)C=C1C

2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1710018-10.0g |

2-methyl-4-(pyridin-4-yloxy)aniline |

1099611-74-1 | 95% | 10g |

$2146.0 | 2023-06-04 | |

| Enamine | EN300-1710018-5.0g |

2-methyl-4-(pyridin-4-yloxy)aniline |

1099611-74-1 | 95% | 5g |

$1448.0 | 2023-06-04 | |

| Enamine | EN300-1710018-1.0g |

2-methyl-4-(pyridin-4-yloxy)aniline |

1099611-74-1 | 95% | 1g |

$499.0 | 2023-06-04 | |

| Enamine | EN300-1710018-10g |

2-methyl-4-(pyridin-4-yloxy)aniline |

1099611-74-1 | 95% | 10g |

$2146.0 | 2023-09-20 | |

| Aaron | AR01EK2Z-1g |

2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE |

1099611-74-1 | 95% | 1g |

$712.00 | 2025-02-10 | |

| Aaron | AR01EK2Z-500mg |

2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE |

1099611-74-1 | 95% | 500mg |

$540.00 | 2025-02-10 | |

| 1PlusChem | 1P01EJUN-250mg |

2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE |

1099611-74-1 | 95% | 250mg |

$300.00 | 2023-12-26 | |

| A2B Chem LLC | AX57727-100mg |

2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE |

1099611-74-1 | 95% | 100mg |

$183.00 | 2024-01-05 | |

| A2B Chem LLC | AX57727-250mg |

2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE |

1099611-74-1 | 95% | 250mg |

$246.00 | 2024-01-05 | |

| Enamine | EN300-1710018-0.05g |

2-methyl-4-(pyridin-4-yloxy)aniline |

1099611-74-1 | 95% | 0.05g |

$94.0 | 2023-09-20 |

2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE 関連文献

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINEに関する追加情報

Introduction to 2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE (CAS No. 1099611-74-1)

2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE, identified by the Chemical Abstracts Service Number (CAS No.) 1099611-74-1, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a unique structural arrangement of a methyl group, aniline moiety, and a pyridine-derived oxygenated side chain, has garnered attention due to its potential applications in medicinal chemistry and material science. The compound's distinct chemical properties make it a valuable candidate for further exploration in various scientific domains.

The structural framework of 2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE consists of a benzene ring substituted with a methyl group at the 2-position and an aniline group at the 4-position. Additionally, the presence of a pyridin-4-yloxy group introduces a nitrogen-containing heterocyclic component, which is known to enhance the compound's solubility and bioavailability. This structural design not only imparts unique electronic and steric properties but also opens up possibilities for its use in designing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of 2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE. Researchers have been investigating its interactions with biological targets, particularly focusing on its ability to modulate enzyme activity and receptor binding. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory and metabolic disorders. The pyridine moiety, in particular, is known to interact favorably with biological systems, making it a promising scaffold for drug development.

The synthesis of 2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of the molecule efficiently. These synthetic strategies not only enhance the scalability of production but also allow for modifications that can fine-tune the compound's pharmacological properties.

One of the most intriguing aspects of 2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE is its potential application in developing targeted therapies. The compound's ability to selectively interact with specific biological targets makes it an attractive candidate for treating diseases with high precision. For instance, studies have shown that analogs of this compound may exhibit anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade. This has led to investigations into its potential use in managing chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, the incorporation of the pyridine ring into the molecular structure suggests that 2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE could be utilized in the development of novel antimicrobial agents. The nitrogen heterocycle is known to disrupt bacterial cell membranes and interfere with essential metabolic pathways, making it effective against a broad spectrum of pathogens. This property is particularly relevant in the context of rising antibiotic resistance, where new therapeutic strategies are urgently needed.

The compound's solubility profile also plays a crucial role in its pharmaceutical applicability. The presence of polar functional groups enhances its solubility in both water and organic solvents, facilitating formulation into diverse drug delivery systems. This versatility allows for the development of oral tablets, injectable solutions, and topical formulations, catering to different therapeutic needs.

Recent advancements in computational chemistry have further enhanced our understanding of 2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE's behavior. Molecular modeling studies have provided insights into how the compound interacts with biological targets at an atomic level. These simulations have helped researchers predict potential side effects and optimize drug-like properties such as bioavailability and metabolic stability. Such computational approaches are becoming indispensable tools in modern drug discovery pipelines.

The toxicological profile of 2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE is another critical area of investigation. Comprehensive safety assessments have been conducted to evaluate its acute and chronic toxicity profiles. These studies involve exposing experimental models to varying doses of the compound to assess its effects on physiological functions. Preliminary results indicate that at moderate doses, the compound exhibits low toxicity with minimal adverse effects on major organ systems.

In conclusion,2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE (CAS No. 1099611-74-1) represents a promising candidate for further pharmaceutical development. Its unique structural features offer potential applications in treating various diseases, particularly those involving inflammation and microbial infections. Ongoing research continues to uncover new aspects of its pharmacological properties, paving the way for innovative therapeutic solutions.

1099611-74-1 (2-METHYL-4-(PYRIDIN-4-YLOXY)ANILINE) 関連製品

- 2244083-66-5(Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-)

- 1632-83-3(1-Methylbenzimidazole)

- 1355201-77-2(2-Bromo-5-(chloromethyl)-3-methylpyridine)

- 121177-62-6(N-[(2,5-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine)

- 42784-26-9(2-(3-Aminopropyl)benzimidazole)

- 1203261-05-5(3-methyl-7-(2-phenoxyethyl)-8-(propan-2-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1804496-84-1(4-Fluoro-2-methyl-6-nitrobenzyl alcohol)

- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)

- 1806397-91-0(2-Fluoro-4-mercaptobenzo[d]oxazole)

- 519148-72-2(Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl-)